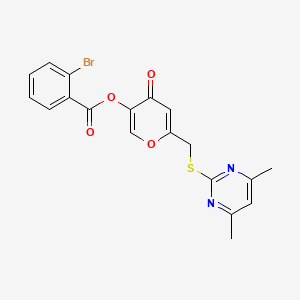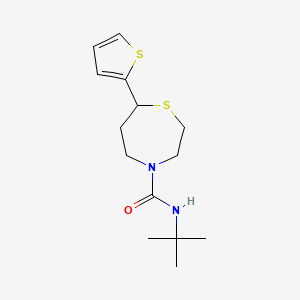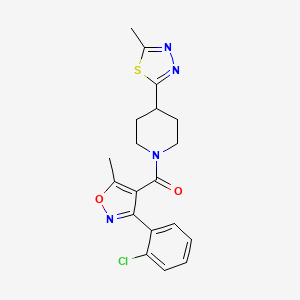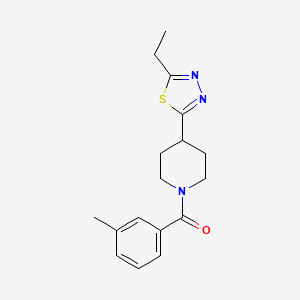
(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound of interest is structurally related to heterocyclic compounds, which are known for their diverse chemical and biological properties. Research on similar compounds has focused on their synthesis, molecular structure, and potential biological activities.
Synthesis Analysis
Synthesis of similar compounds often involves multi-step reactions, including amidation, Friedel-Crafts acylation, and hydration processes. For example, the synthesis of related compounds has been achieved using starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, yielding reasonable overall yields (Zheng Rui, 2010).
Molecular Structure Analysis
X-ray diffraction studies have been utilized to confirm the structure of similar compounds, revealing details about the molecular conformation, crystal system, and stabilizing interactions. For instance, a novel bioactive heterocycle was characterized, showing inter and intra-molecular hydrogen bonds contributing to the molecule's stability (S. Prasad et al., 2018).
Chemical Reactions and Properties
The reactivity of similar compounds can be influenced by their structural features, leading to various chemical reactions. Studies have shown that compounds with thiadiazol rings can undergo reactions such as acetylation and chloroacetylation, demonstrating their versatile chemical reactivity (K. Joshi, V. N. Pathak, & Sharda Sharma, 1986).
Physical Properties Analysis
Spectroscopic methods, including IR, 1H NMR, and mass spectrometry, are crucial for characterizing the physical properties of similar compounds. These techniques provide detailed information on the molecular structure and help in identifying functional groups present in the molecule.
Chemical Properties Analysis
The chemical properties of similar compounds can be explored through theoretical calculations and experimental evaluations. Studies involving density functional theory (DFT) calculations and molecular docking have been conducted to understand the antibacterial activity and other chemical properties of related compounds (M. Shahana & A. Yardily, 2020).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- A study focused on the synthesis of new pyridine derivatives, including compounds similar to "(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone", demonstrated variable and modest antimicrobial activity against investigated strains of bacteria and fungi. The compounds were synthesized using amino substituted benzothiazoles and chloropyridine carboxylic acid, indicating their potential in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antitubercular and Antifungal Activities
- Another research explored the synthesis and evaluation of novel imidazo[2,1-b][1,3,4]thiadiazole derivatives, which showed significant antitubercular and antifungal activities. These compounds were prepared by treating 2-amino-5-(3,5-dimethyl-H-pyrazole-1yl)-1,3,4-thiadiazole with appropriate α-haloaryl ketones, highlighting the versatility of thiadiazole derivatives in synthesizing bioactive compounds (Syed, Ramappa, & Alegaon, 2013).
Non-Ionic Surfactants and Microbiological Activities
- Research on the synthesis of non-ionic surfactants containing piperidine, piperazine, and imidazole based on thiadiazole showed that these novel scaffolds were synthesized from biologically active stearic acid. The synthesized compounds exhibited antimicrobial activities against gram-positive and gram-negative bacteria and fungi. This study suggests the potential application of these compounds in creating biodegradable non-ionic surfactants with antimicrobial properties (Abdelmajeid, Amine, & Hassan, 2017).
Anticancer Activity
- A study on the synthesis and in vitro antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives revealed that some compounds exhibited good antimicrobial activity and might possess further research interest due to their bioactive potential. This indicates the broader applicability of these compounds beyond antimicrobial activities, potentially including anticancer applications (Mallesha & Mohana, 2014).
Propriétés
IUPAC Name |
[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-3-15-18-19-16(22-15)13-7-9-20(10-8-13)17(21)14-6-4-5-12(2)11-14/h4-6,11,13H,3,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERNHJQTAAOBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

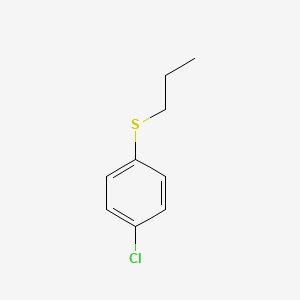
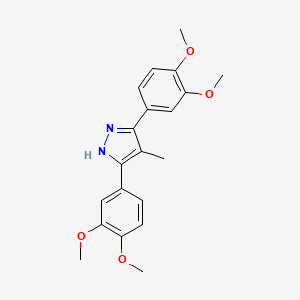
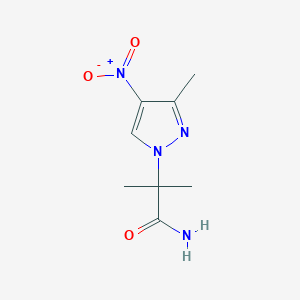
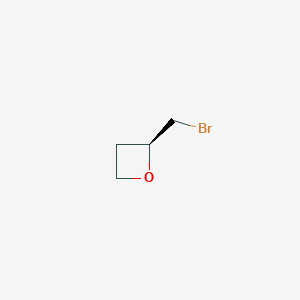
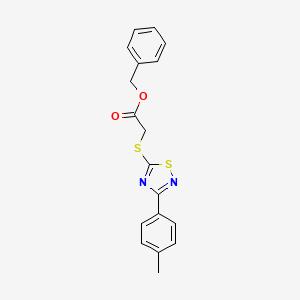
![N-(4-methylthiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2487685.png)
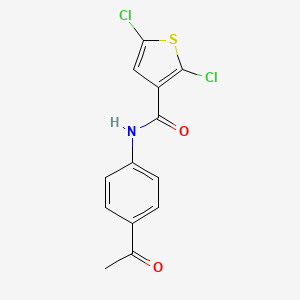
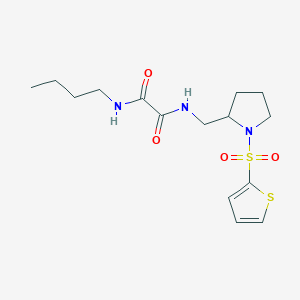
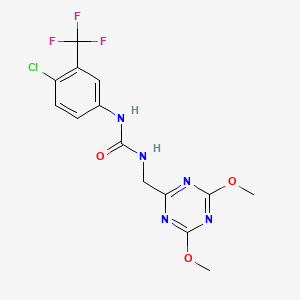
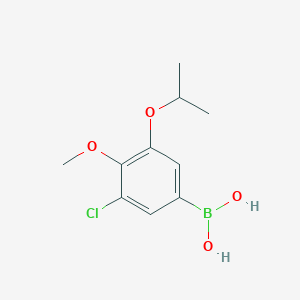
![2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2487692.png)
